

Spectral data for 2-(3-Methoxyphenyl)pyridine (NMR, IR, MS)

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Compound of Interest

Compound Name: 2-(3-Methoxyphenyl)pyridine

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An In-depth Technical Guide to the Spectroscopic Characterization of **2-(3-Methoxyphenyl)pyridine**

Authored by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical research and materials science, the precise structural elucidation of heterocyclic compounds is paramount. **2-(3-Methoxyphenyl)pyridine**, a molecule featuring interconnected pyridine and methoxy-substituted benzene rings, serves as a valuable scaffold in the synthesis of biologically active compounds and functional materials. Its chemical identity, purity, and isomeric integrity are established through a multi-faceted analytical approach. This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that collectively define the structure of **2-(3-Methoxyphenyl)pyridine**. Our objective is to move beyond mere data presentation, offering insights into the causal relationships between molecular structure and spectral output, thereby equipping researchers with the expertise to interpret and validate their own findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood

NMR spectroscopy is the cornerstone of molecular structure determination, providing unparalleled detail about the chemical environment of individual nuclei. For **2-(3-**

Methoxyphenyl)pyridine, both ^1H and ^{13}C NMR are indispensable for assigning every proton and carbon in the molecule.

^1H NMR Spectroscopy

Proton NMR reveals the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling.

Experimental Protocol: ^1H NMR Acquisition

A robust protocol for acquiring high-quality ^1H NMR data is foundational for accurate analysis.

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2-(3-Methoxyphenyl)pyridine** in ~0.6 mL of deuterated chloroform (CDCl_3). The choice of CDCl_3 is based on its excellent solubilizing power for a wide range of organic compounds and its single, well-characterized residual solvent peak.
- **Internal Standard:** Add tetramethylsilane (TMS) as an internal standard, setting the reference chemical shift to 0.00 ppm.
- **Instrumentation:** Record the spectrum on a 400 MHz NMR spectrometer. A higher field strength enhances signal dispersion, which is crucial for resolving the complex spin systems in the aromatic region.^[1]
- **Acquisition:** Acquire the spectrum at room temperature using a standard pulse sequence. Ensure an adequate number of scans to achieve a high signal-to-noise ratio.

Data Summary: ^1H NMR of **2-(3-Methoxyphenyl)pyridine**

The following table summarizes the experimental ^1H NMR data.^[1]

Assigned Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration
H-6' (Py)	8.68	m	-	1H
H-3' (Py)	7.72	m	-	1H
H-4' (Py)	7.72	m	-	1H
H-2 (Ph)	7.59	dd	2.4, 1.6	1H
H-6 (Ph)	7.54	m	-	1H
H-5 (Ph)	7.37	t	8.0	1H
H-5' (Py)	7.21	m	-	1H
H-4 (Ph)	6.97	ddd	8.4, 2.8, 1.0	1H
-OCH ₃	3.88	s	-	3H

Note: Py = Pyridine ring, Ph = Phenyl ring. Assignments are based on established chemical shift principles and coupling patterns for substituted pyridines and benzenes.[\[2\]](#)[\[3\]](#)

¹H NMR Spectral Interpretation

The spectrum is logically divided into the downfield aromatic region and the upfield aliphatic region.

Diagram: Labeled Structure for NMR Assignments

Caption: Structure of **2-(3-Methoxyphenyl)pyridine** with proton numbering.

- Aromatic Region (6.90-8.70 ppm):
 - Pyridine Protons: The proton at the C-6' position is the most downfield signal (~8.68 ppm). This is a direct consequence of its proximity to the electronegative nitrogen atom, which withdraws electron density both inductively and through resonance, causing significant deshielding. The other pyridine protons (H-3', H-4', H-5') appear as a complex multiplet between 7.21 and 7.72 ppm.

- Phenyl Protons: The methoxy group ($-\text{OCH}_3$) is an electron-donating group, which increases electron density at the ortho and para positions, causing them to shift upfield. Conversely, the pyridine ring is electron-withdrawing. The proton at C-5, which is para to the pyridine substituent and meta to the methoxy group, appears as a triplet at 7.37 ppm due to coupling with its two neighbors. The proton at C-4, ortho to the methoxy group, is the most shielded phenyl proton, appearing as a multiplet at 6.97 ppm.
- Aliphatic Region (3.88 ppm):
 - The sharp singlet at 3.88 ppm, integrating to three protons, is unequivocally assigned to the methoxy ($-\text{OCH}_3$) group protons. Its singlet nature arises from the absence of adjacent protons for coupling.

¹³C NMR Spectroscopy

Carbon NMR provides a map of the carbon framework. In proton-decoupled mode, each unique carbon atom typically yields a single peak, simplifying the spectrum.

Experimental Protocol: ¹³C NMR Acquisition

- Sample and Instrumentation: The same sample prepared for ¹H NMR can be used. The spectrum is recorded on a 101 MHz spectrometer (corresponding to a 400 MHz proton frequency).
- Acquisition: A standard proton-decoupled pulse sequence is employed to ensure each carbon signal appears as a singlet. A sufficient relaxation delay and number of scans are required due to the low natural abundance of ¹³C and its longer relaxation times.

Data Summary: ¹³C NMR of **2-(3-Methoxyphenyl)pyridine**

The following table summarizes the experimental ¹³C NMR data.[\[1\]](#)

Assigned Carbon	Chemical Shift (δ) ppm
C-3 (Ph)	160.0
C-2' (Py)	157.1
C-6' (Py)	149.5
C-1 (Ph)	140.8
C-4' (Py)	136.7
C-5 (Ph)	129.7
C-5' (Py)	122.2
C-3' (Py)	120.7
C-6 (Ph)	119.2
C-4 (Ph)	115.0
C-2 (Ph)	111.9
-OCH ₃	55.3

¹³C NMR Spectral Interpretation

- Aromatic Region (111-161 ppm):
 - The carbon directly attached to the electronegative oxygen of the methoxy group (C-3) is the most downfield signal in the phenyl ring at 160.0 ppm.
 - The carbons of the pyridine ring adjacent to the nitrogen (C-2' and C-6') are significantly deshielded, appearing at 157.1 ppm and 149.5 ppm, respectively.[\[4\]](#)[\[5\]](#)[\[6\]](#)
 - The quaternary carbons (C-1 and C-2'), which are not attached to any protons, often have lower intensity peaks. C-1, the point of attachment for the pyridine ring, is found at 140.8 ppm.
 - The remaining carbons are assigned based on predictive models and known substituent effects. The electron-donating methoxy group shields the ortho (C-2, C-4) and para (C-6)

positions, shifting them upfield relative to unsubstituted benzene.

- Aliphatic Region (55.3 ppm):
 - The peak at 55.3 ppm is characteristic of a methoxy group carbon attached to an aromatic ring.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational modes of molecules. Specific bonds and functional groups absorb infrared radiation at characteristic frequencies, providing a molecular "fingerprint."

Experimental Protocol: IR Spectrum Acquisition

- Method:** The spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of solid sample placed directly on the crystal. Alternatively, a KBr pellet can be prepared.
- Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum, typically over a range of 4000-400 cm^{-1} .

Data Summary: Key IR Absorptions for 2-(3-Methoxyphenyl)pyridine

Wavenumber (cm^{-1})	Vibration Type	Functional Group
3100-3000	C-H Stretch	Aromatic (Pyridine & Phenyl)
2980-2850	C-H Stretch	Aliphatic ($-\text{OCH}_3$)
~1600, ~1580, ~1470	C=C and C=N Ring Stretch	Aromatic Rings
~1250	C-O-C Asymmetric Stretch	Aryl Ether
~1040	C-O-C Symmetric Stretch	Aryl Ether
810-750	C-H Out-of-Plane Bend	1,3-disubstituted Phenyl
~750	C-H Out-of-Plane Bend	2-substituted Pyridine

IR Spectral Interpretation

- **C-H Stretching Region:** The presence of peaks just above 3000 cm^{-1} confirms the aromatic C-H bonds, while absorptions just below 3000 cm^{-1} are characteristic of the methyl C-H bonds in the methoxy group.^[7]
- **Aromatic Ring Stretching:** A series of sharp peaks between 1600 cm^{-1} and 1450 cm^{-1} are diagnostic for the C=C and C=N stretching vibrations within the two aromatic rings.
- **Aryl Ether Stretch:** A strong, characteristic band around 1250 cm^{-1} is assigned to the asymmetric C-O stretching of the aryl ether linkage, a key piece of evidence for the methoxy group's presence.
- **Fingerprint Region ($< 1000\text{ cm}^{-1}$):** This region is crucial for confirming the substitution pattern. A strong band between $810\text{-}750\text{ cm}^{-1}$ is indicative of a meta-disubstituted (1,3-disubstituted) benzene ring.^{[8][9]} Another strong band around 750 cm^{-1} corresponds to the out-of-plane bending for a 2-substituted pyridine ring. The combination of these bands provides powerful evidence for the specific isomeric structure.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Experimental Protocol: Mass Spectrum Acquisition

- **Ionization Method:** Electron Ionization (EI) at 70 eV is a standard technique for small, volatile molecules like this, as it induces reproducible fragmentation.
- **Instrumentation:** The sample is introduced into a mass spectrometer (e.g., a Quadrupole or Time-of-Flight analyzer), which separates the resulting ions based on their mass-to-charge ratio (m/z).

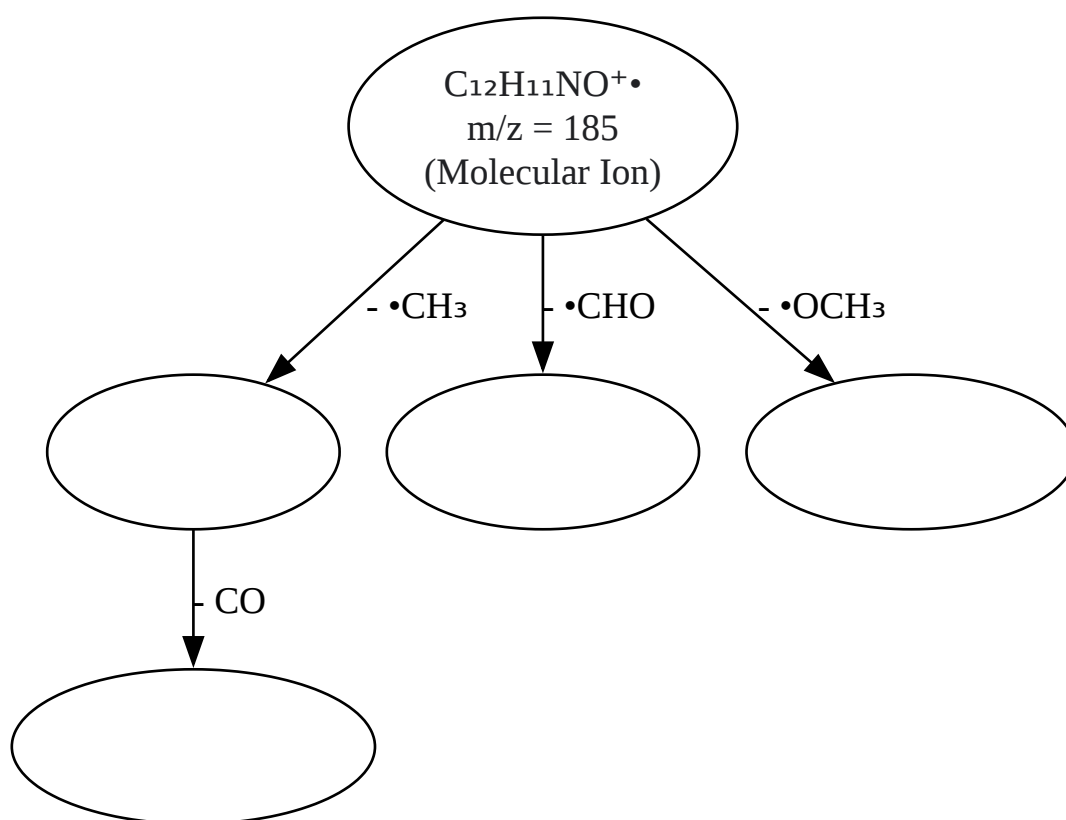
Data Analysis: Mass Spectrum of **2-(3-Methoxyphenyl)pyridine**

- **Molecular Formula:** $\text{C}_{12}\text{H}_{11}\text{NO}$

- Molecular Weight: 185.22 g/mol
- Molecular Ion ($M^{+\bullet}$): A prominent peak is expected at $m/z = 185$.

Fragmentation Analysis

The molecular ion ($M^{+\bullet}$) is energetically unstable and will fragment into smaller, more stable ions. The fragmentation pattern is a unique signature of the molecule's structure.[10][11]



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